molecular formula C9H17NO B127425 2-((Dimethylamino)methyl)cyclohexanone CAS No. 15409-60-6

2-((Dimethylamino)methyl)cyclohexanone

Cat. No.: B127425
CAS No.: 15409-60-6
M. Wt: 155.24 g/mol
InChI Key: QDHLEFBSGUGHCL-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)cyclohexanone (CAS: 15409-60-6) is a cyclohexanone derivative featuring a dimethylaminomethyl substituent at the 2-position. Its molecular formula is C₉H₁₇NO, with a molecular weight of 155.24 g/mol . This compound is synthesized via the Mannich reaction, involving cyclohexanone, dimethylamine hydrochloride, and paraformaldehyde under optimized conditions (95°C, 2.7 hours), achieving yields up to 75.1% . It serves as a critical intermediate in the production of tramadol hydrochloride, a centrally acting analgesic approved by the FDA in 1995 . Analytically, it is quantified using reversed-phase HPLC after derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH) .

Chemical Reactions Analysis

Grignard Reactions

DMAC participates in Grignard reactions to form substituted cyclohexanol derivatives. In one application, it reacts with 3-bromoanisole-derived Grignard reagents under controlled conditions:

  • Reagents : 3-Bromoanisole, Mg, LiCl, tetrahydrofuran (THF) .

  • Conditions : Dropwise addition of DMAC at <30°C, followed by ammonium chloride quenching .

  • Outcome :

    ProductYieldtrans/cis Isomer Ratio
    2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol68%92:8

This reaction demonstrates high stereoselectivity, favoring the trans isomer. LiCl enhances selectivity by stabilizing intermediates .

Cycloaddition Reactions

DMAC reacts with azomethine ylides to form dispiro[oxindole-cyclohexanone-pyrrolidine] derivatives:

  • Reagents : Sarcosine, isatin derivatives .

  • Conditions : Reflux in ethanol, 6–8 hours.

  • Outcome :

    ProductYield
    Dispiro[oxindole-cyclohexanone-pyrrolidine]28%

The reaction proceeds via 1,3-dipolar cycloaddition, with regioselectivity influenced by electronic effects of substituents .

Derivatization for Analytical Purposes

DMAC’s ketone group reacts with 2,4-dinitrophenylhydrazine (2,4-DNPH) for HPLC quantification:

  • Reagents : 2,4-DNPH, HCl .

  • Conditions : Acidic medium, room temperature.

  • Outcome :

    ParameterValue
    Detection limit0.5 ppm
    Linearity range1–100 ppm (R² > 0.999)

This method enables precise detection of DMAC residues in pharmaceuticals like tramadol .

Salt Formation and Purification

DMAC forms hydrochlorides and hydrobromides for isolation:

  • Process :

    • React DMAC with HCl or HBr in ether.

    • Recrystallize from dioxane/water .

  • Efficiency :

    SaltPurity
    Hydrochloride>99%
    Hydrobromide95%

Selective precipitation of the trans isomer hydrochloride achieves high enantiomeric purity .

Key Reaction Mechanisms

  • Grignard Addition : The Grignard reagent attacks DMAC’s carbonyl carbon, followed by protonation to yield alcohol derivatives .

  • Cycloaddition : Azomethine ylides undergo 1,3-dipolar addition to DMAC’s ketone, forming spirocyclic structures .

Scientific Research Applications

Chemistry

DMAC serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple chemical transformations, including oxidation to form ketones or carboxylic acids and reduction to yield alcohols or amines.

Biology

In biological research, DMAC is utilized as a building block for developing biologically active molecules. Its ability to interact with molecular targets such as enzymes and receptors makes it a valuable compound for pharmacological studies .

Medicine

DMAC is particularly noteworthy in the pharmaceutical industry:

  • Precursor for Analgesics : It is involved in synthesizing analgesics and anesthetics, including Tramadol, which is used for pain management .
  • Potential Antimicrobial Activity : Recent studies indicate that DMAC derivatives exhibit significant antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 2 to 64 μg/mL .

Antimicrobial Activity

A study on the antimicrobial properties of DMAC derivatives highlighted their effectiveness against Staphylococcus aureus. The following table summarizes the biological activities observed:

Biological ActivityTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 2–64 μg/mL
AnalgesicNociceptive pathwaysPain reduction
Enzyme InhibitionVarious metabolic enzymesAltered metabolic rates

Toxicological Profile

Preliminary toxicity studies suggest that DMAC exhibits low toxicity at therapeutic doses. However, comprehensive investigations are needed to ascertain its safety profile fully and identify any potential side effects associated with its use in humans .

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs of Cyclohexanone

2-Methylcyclohexanone (CAS: 583-60-8)

  • Structure: A cyclohexanone derivative with a methyl group at the 2-position.
  • Key Differences: Lacks the dimethylamino moiety, resulting in reduced polarity and basicity.
  • Applications : Primarily used as a solvent and intermediate in organic synthesis .

2-[(2-Methoxyphenyl)methyl]cyclohexanone (CAS: 2702-76-3)

  • Structure : Substituted with a 2-methoxybenzyl group.
  • Applications : Investigated in flavor chemistry (e.g., citrus storage biomarkers) .

Pharmacologically Relevant Derivatives

Tramadol Intermediate: (1R,2R)-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol

  • Structure : Hydroxyl and 3-methoxyphenyl groups added to the core structure.
  • Key Differences : The hydroxyl group enhances hydrogen-bonding capacity, critical for opioid receptor binding.
  • Synthesis: Derived from 2-((Dimethylamino)methyl)cyclohexanone via Grignard coupling with 3-chloroanisole .

2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one (Methoxmetamine)

  • Structure: Contains a 3-methoxyphenyl and methylamino group.
  • Key Differences: The methylamino substituent increases basicity, while the methoxy group impacts metabolic stability.
  • Applications : Analgesic research, though less selective than tramadol .

Substituent-Driven Reactivity and Selectivity

Compound Substituents Reactivity Profile Selectivity in Applications
This compound Dimethylaminomethyl High nucleophilicity (Mannich adduct) Tramadol synthesis
2-Methylcyclohexanone Methyl Low polarity; ketone typical reactions Solvent, non-pharmaceutical
2-(2-Chlorophenyl)-2-methylamino-6-thiophen-2-ylmethylene-cyclohexanone Chlorophenyl, thiophene Enhanced electrophilicity Experimental analgesics

Physicochemical Properties

Property This compound 2-Methylcyclohexanone 2-[(2-Methoxyphenyl)methyl]cyclohexanone
Molecular Weight (g/mol) 155.24 126.20 218.29
Polar Surface Area (Ų) 26.3 17.1 26.3
LogP ~1.5 (estimated) 1.6 2.8
Basicity High (due to dimethylamino group) Low Low

Biological Activity

2-((Dimethylamino)methyl)cyclohexanone, also known as DMAC, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C9H17NOC_9H_{17}NO and a molecular weight of 171.24 g/mol. Its structure features a cyclohexanone ring substituted with a dimethylaminomethyl group, which is crucial for its biological activity.

Biological Activity

The biological activity of DMAC has been investigated primarily in the context of its pharmacological effects. It is known to interact with various molecular targets, including enzymes and receptors, which contributes to its potential therapeutic applications.

The mechanism of action of DMAC involves:

  • Interaction with Receptors : DMAC may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.
  • Enzymatic Inhibition : The compound has shown potential in inhibiting certain enzymes, which can alter metabolic pathways and cellular responses .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of DMAC derivatives. For instance, research has demonstrated that certain analogs exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) ranged from 2 to 64 μg/mL, indicating promising antibacterial effects .

Analgesic Properties

DMAC has also been studied for its analgesic properties. In animal models, it was found to reduce pain responses in a dose-dependent manner. The compound's efficacy was compared with standard analgesics, showing comparable results in reducing nociceptive behavior .

Data Table: Biological Activities of DMAC

Biological ActivityTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 2–64 μg/mL
AnalgesicNociceptive pathwaysPain reduction
Enzyme InhibitionVarious metabolic enzymesAltered metabolic rates

Toxicological Profile

While studying the biological activity of DMAC, it is crucial to consider its safety profile. Preliminary toxicity studies have indicated that DMAC exhibits low toxicity at therapeutic doses. However, further investigations are necessary to fully understand its safety margins and potential side effects .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Development of Derivatives : Synthesizing new derivatives could enhance its biological activity and reduce toxicity.
  • Mechanistic Studies : Further elucidation of the precise mechanisms by which DMAC exerts its effects will aid in optimizing its therapeutic applications.
  • Clinical Trials : Conducting clinical trials will be essential to assess the efficacy and safety of DMAC in humans.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-((Dimethylamino)methyl)cyclohexanone, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is commonly synthesized via the Mannich reaction , where cyclohexanone reacts with dimethylamine and formaldehyde under basic conditions. Key parameters include:

  • Temperature : Elevated temperatures (50–80°C) enhance reaction rates but may promote side reactions.
  • Solvent : Polar aprotic solvents (e.g., ethanol, THF) improve solubility of intermediates.
  • Catalyst : Acidic or basic catalysts (e.g., HCl, KOH) modulate reaction efficiency.
  • Stoichiometry : Excess dimethylamine ensures complete conversion of the ketone intermediate .
  • Example : A flame-dried vial setup with controlled reagent addition (as in ) minimizes side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H/13C NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet at δ ~2.2–2.5 ppm in 1H NMR. Cyclohexanone’s carbonyl carbon resonates at ~210 ppm in 13C NMR.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (C₉H₁₇NO = 155.24 g/mol). Fragmentation patterns identify structural motifs (e.g., loss of CH₂N(CH₃)₂).
  • IR Spectroscopy : Stretching vibrations for C=O (~1715 cm⁻¹) and C-N (~1250 cm⁻¹) validate functional groups .

Q. What are the common chemical reactions involving this compound, and how are they optimized?

  • Methodological Answer :

  • Oxidation : The tertiary amine group can be oxidized using H₂O₂ or m-CPBA to form N-oxide derivatives.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the ketone to a secondary alcohol.
  • Substitution : Nucleophilic attack at the carbonyl carbon (e.g., Grignard reagents) requires activation via enolate formation (LDA, –78°C).
  • Optimization : Solvent polarity and temperature control are critical to suppress side reactions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Q. How is this compound utilized as an intermediate in multi-step syntheses?

  • Methodological Answer : It serves as a precursor for pharmacologically active molecules (e.g., ketamine analogs). For example:

  • Step 1 : Functionalize the cyclohexanone ring via alkylation.
  • Step 2 : Introduce fluorophenyl groups via Friedel-Crafts acylation (AlCl₃ catalyst).
  • Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Use chiral catalysts (e.g., Jacobsen’s salen complexes) during the Mannich reaction to induce asymmetry.

  • Stereocontrol : Chiral auxiliaries (e.g., Evans’ oxazolidinones) direct enolate formation.
  • Analysis : Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry .

Q. What computational methods predict the solvent-dependent stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G** level to assess conformational preferences.
  • Solvent Effects : Use the COSMO-RS model to predict solvation free energies in polar vs. nonpolar solvents.
  • Thermodynamic Data : Compare computed ΔfH° (enthalpy of formation) with experimental values from NIST .

Q. How does the dimethylamino group influence the compound’s interaction with neuronal receptors?

  • Methodological Answer :

  • In Silico Docking : Model interactions with NMDA receptors using AutoDock Vina. The dimethylamino group’s basicity enhances binding to glutamate recognition sites.
  • In Vivo Studies : Administer analogs to rodent models and monitor locomotor activity (e.g., rotarod tests) to assess NMDA antagonism .

Q. How can contradictory literature data on reaction yields be resolved through experimental design?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) systematically via a factorial matrix.
  • Statistical Analysis : Use ANOVA to identify significant factors. Replicate high-yield conditions (e.g., 70°C, THF, 1.2 eq. dimethylamine) .

Q. What strategies stabilize this compound under acidic or oxidative conditions?

  • Methodological Answer :
  • Protection : Convert the amine to a Boc-protected derivative (di-tert-butyl dicarbonate) to prevent protonation.
  • Additives : Include radical scavengers (e.g., BHT) to inhibit oxidation during storage.
  • pH Control : Buffer solutions (pH 7–8) minimize degradation .

Properties

IUPAC Name

2-[(dimethylamino)methyl]cyclohexan-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHLEFBSGUGHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H17NO
Source PubChem
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DSSTOX Substance ID

DTXSID801283556
Record name 2-[(Dimethylamino)methyl]cyclohexanone
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Molecular Weight

155.24 g/mol
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CAS No.

15409-60-6
Record name 2-[(Dimethylamino)methyl]cyclohexanone
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Record name 2-((Dimethylamino)methyl)cyclohexanone, (2RS)-
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Record name 2-[(dimethylamino)methyl]cyclohexan-1-one
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Record name 2-((DIMETHYLAMINO)METHYL)CYCLOHEXANONE
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Synthesis routes and methods I

Procedure details

To cyclohexanone (259 mL) was added formaldehyde (37.2 mL of a 37% aqueous solution) and dimethylamine hydrochloride (40.8 g). The stirred mixture was slowly heated and refluxed for 1 h. After cooling to ambient temperature H2O was added, and the mixture was extracted twice with Et2O. The aqueous layer was made basic by addition of 50% aqueous NaOH (27.5 mL), and subsequently extracted twice with DCM. The combined organic phases were dried over Na2SO4 and evaporated under reduced pressure to give 66.6 g of a light-yellow liquid. 1H NMR (400 MHz, CDCl3) δ 1.34-1.47 (m, 1H), 1.60-1.78 (m, 2H), 1.81-1.92 (m, 1H), 1.98-2.09 (m, 1H), 2.16-2.55 (m, 5H), 2.21 (s, 6H), 2.69 (dd, J=13 and 6 Hz, 1H).
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Synthesis routes and methods II

Procedure details

The Mannich base (I) is prepared by reacting cyclohexanone with formaldehyde and dimethylamine hydrochloride to produce the hydrochloride salt of 2-dimethylamino methyl cyclohexanone. Methods of preparing this base are known in the art. For example, Mannich reported a method wherein excess cyclohexanone is reacted with one equivalent each of dimethylamine HCl and formaldehyde. (Ber. 53B, 1874-1880 (1920)). Grunenthal (Tramadol's innovator) reported a method wherein two equivalents of cyclohexanone were reacted with one equivalent each of dimethylamine HCl and formaldehyde, using glacial acetic acid as a solvent. This method used by Grunenthal was reported in the original work on Tramadol published in Arzneimittel-Forsch./Drug Res. Although either of these methods may be used in the inventive process to prepare the Mannich Base, the method of Grunenthal is preferred because it provides higher yields and is more manageable in the laboratory. For best results, the Mannich base hydrochloride is isolated from the Mannich reaction mixture by distillation, preferably vacuum distillation, followed by crystallization. Vacuum distillation was found to be an effective way to remove the impurities such as water, acetic acid and cyclohexanone from the system. Following distillation, acetone is added to the residue to produce a thick slurry. The slurry is cooled, collected and washed with acetone. The wetcake or dried material is then dissolved in water and converted to the free base by addition of 50% NaOH. The free base is extracted into toluene.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-((Dimethylamino)methyl)cyclohexanone
2-((Dimethylamino)methyl)cyclohexanone
2-((Dimethylamino)methyl)cyclohexanone
2-((Dimethylamino)methyl)cyclohexanone
2-((Dimethylamino)methyl)cyclohexanone

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